1-Ethynyl-2-methyl-4-nitrobenzene
Overview
Description
1-Ethynyl-2-methyl-4-nitrobenzene is a nitro-alkenyl benzene compound with the molecular formula C9H7NO2 and a molecular weight of 161.16 g/mol. This compound has gained significant attention in research due to its diverse applications in various fields.
Preparation Methods
The synthesis of 1-Ethynyl-2-methyl-4-nitrobenzene typically involves electrophilic aromatic substitution reactions. One common synthetic route includes the nitration of 2-methyl-1-ethynylbenzene, followed by purification steps to isolate the desired product . Industrial production methods often employ similar synthetic routes but on a larger scale, utilizing optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1-Ethynyl-2-methyl-4-nitrobenzene undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions typically convert the nitro group to an amine group, using reagents such as hydrogen gas in the presence of a catalyst.
Substitution: Electrophilic aromatic substitution reactions are common, where the nitro group can be replaced by other substituents under appropriate conditions
Common reagents used in these reactions include bromine for bromination, nitric acid for nitration, and hydrogen gas for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Ethynyl-2-methyl-4-nitrobenzene has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: Researchers study its interactions with biological molecules to understand its potential effects and applications.
Medicine: The compound’s derivatives are explored for their potential therapeutic properties.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Ethynyl-2-methyl-4-nitrobenzene involves its interaction with molecular targets through electrophilic aromatic substitution. The nitro group acts as an electron-withdrawing group, influencing the reactivity of the benzene ring and facilitating various chemical reactions .
Comparison with Similar Compounds
1-Ethynyl-2-methyl-4-nitrobenzene can be compared with other similar compounds such as:
1-Ethynyl-4-nitrobenzene: Similar structure but lacks the methyl group, leading to different reactivity and applications.
2-Methyl-4-nitrobenzene: Lacks the ethynyl group, affecting its chemical properties and uses.
4-Nitrobenzene: A simpler structure without the ethynyl and methyl groups, used in different contexts.
The uniqueness of this compound lies in its combination of functional groups, which confer specific reactivity and applications not found in its simpler analogs.
Properties
IUPAC Name |
1-ethynyl-2-methyl-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-3-8-4-5-9(10(11)12)6-7(8)2/h1,4-6H,2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUVBDTWJYYKPMN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)[N+](=O)[O-])C#C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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